2-(Pyrrolidin-1-ylcarbonyl)piperidine

Description

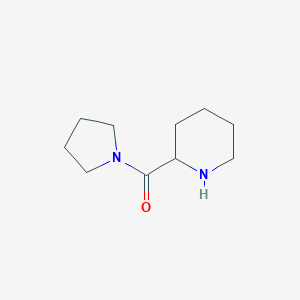

Structure

3D Structure

Properties

IUPAC Name |

piperidin-2-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOWANSFPWKXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383327 | |

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130605-98-0 | |

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Pyrrolidin-1-ylcarbonyl)piperidine and its Analogs: A Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Specifically, 2-(pyrrolidin-1-ylcarbonyl)piperidine and its derivatives represent a critical subclass of amide-containing heterocycles with significant therapeutic potential, particularly in the development of agents targeting the central nervous system (CNS).[3][4] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, optimization of coupling conditions, and practical experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process, ensuring technical accuracy and reproducibility.

Introduction: The Significance of the 2-Piperidinecarboxamide Moiety

The piperidine ring is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antibacterial, anesthetic, and antipsychotic effects.[1] Its three-dimensional structure and limited number of rotatable bonds allow for precise spatial orientation of substituents, enabling enhanced interactions with biological targets.[1] The 2-piperidinecarboxamide moiety, in particular, serves as a versatile building block in the synthesis of complex molecules.[3][5] The amide linkage provides a key hydrogen bonding motif, while the piperidine and pyrrolidine rings offer opportunities for substitution to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of this core structure have shown promise in various therapeutic areas. For instance, they are utilized in the development of pharmaceuticals targeting neurological disorders.[3] The ability to modify the structure allows for the fine-tuning of drug properties, which can lead to enhanced efficacy and reduced side effects.[3]

Core Synthetic Strategy: Amide Bond Formation

The synthesis of this compound and its analogs primarily revolves around the formation of an amide bond between a piperidine-2-carboxylic acid derivative and pyrrolidine or its substituted analogs. This transformation, while conceptually straightforward, presents several challenges, particularly when dealing with sterically hindered substrates.

The Challenge of Steric Hindrance

The coupling of a secondary amine (pyrrolidine) with the carboxylic acid at the 2-position of the piperidine ring can be sterically demanding. The proximity of the piperidine ring to the reactive carboxyl group can impede the approach of the amine nucleophile.[6] This steric hindrance can lead to slow reaction rates, incomplete conversions, and the need for more forceful reaction conditions, which in turn may increase the risk of side reactions and racemization.[7]

Key Components of the Amide Coupling Reaction

The successful synthesis of the target compounds hinges on the careful selection of several key components:

-

Starting Materials: Piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives serve as the piperidine source.[8] Pyrrolidine and its analogs provide the second heterocyclic motif.

-

Coupling Reagents: These are crucial for activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[9]

-

Additives: Often used in conjunction with coupling reagents to suppress side reactions, particularly racemization.[10]

-

Solvent and Base: The choice of solvent is critical for ensuring the solubility of all reactants and for facilitating the reaction. A non-nucleophilic base is typically required to neutralize any acidic byproducts.

Methodologies for Amide Coupling

Several methodologies can be employed for the synthesis of this compound and its analogs. The choice of method often depends on the specific substrates, desired scale, and the need to preserve stereochemistry.

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[11]

Mechanism of Carbodiimide Coupling:

-

The carboxylic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea intermediate.

-

The amine attacks the carbonyl carbon of the intermediate.

-

The amide bond is formed, and a urea byproduct is released.

To minimize the risk of racemization, especially when using chiral piperidine-2-carboxylic acid, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[10] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts smoothly with the amine.[10][12]

Uronium/Aminium and Phosphonium Salt-Based Reagents

For more challenging couplings, particularly those involving sterically hindered substrates, more potent activating agents are required.[7] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are significantly more effective than standard carbodiimides.[7][9][10]

These reagents form highly reactive esters that can overcome significant steric barriers.[7] They are known for their fast reaction times and low levels of racemization, making them a preferred choice in modern peptide and medicinal chemistry.[10][13]

Advantages of Uronium/Phosphonium Reagents:

-

High reactivity, enabling the coupling of sterically hindered fragments.[7]

-

Reduced risk of racemization compared to carbodiimides alone.[13]

-

Rapid reaction rates.[13]

Acyl Fluoride Method for Extremely Hindered Couplings

In cases of extreme steric hindrance where even potent uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7][14] Acyl fluorides are generally more stable than acyl chlorides and less prone to racemization.[14] This method involves the in situ formation of the acyl fluoride, which then reacts with the amine, often at elevated temperatures, to yield the desired amide.[14]

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. These protocols are designed to be self-validating systems, with clear instructions and rationales for each step.

General Synthetic Workflow

The overall synthetic process can be visualized as a multi-step workflow, starting from the activation of the carboxylic acid to the final purification of the amide product.

Caption: General workflow for the synthesis of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes the highly efficient uronium salt HATU, which is particularly effective for coupling sterically hindered amino acids and amines.[7]

Materials:

-

Piperidine-2-carboxylic acid hydrochloride

-

Pyrrolidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

-

Add the HATU solution to the piperidine-2-carboxylic acid solution and stir for 5 minutes to pre-activate the carboxylic acid.

-

Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the more economical carbodiimide EDC in combination with HOBt to minimize racemization.[12]

Materials:

-

Piperidine-2-carboxylic acid

-

Pyrrolidine

-

EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Dichloromethane (DCM) or DMF

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine-2-carboxylic acid (1.0 eq), pyrrolidine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (2.5 eq) to the mixture.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product.

Optimization and Troubleshooting

Achieving high yields and purity in the synthesis of this compound and its analogs often requires careful optimization of reaction conditions.

Data Presentation: Comparison of Coupling Reagents

| Coupling Reagent System | Relative Reactivity | Racemization Risk | Cost | Key Considerations |

| EDC/HOBt | Moderate | Low with HOBt | Low | Good for routine couplings; byproduct removal is straightforward.[10][12] |

| DCC/HOBt | Moderate | Low with HOBt | Low | Dicyclohexylurea byproduct can be difficult to remove.[10] |

| HATU/DIPEA | High | Very Low | High | Excellent for sterically hindered substrates and rapid reactions.[7][12] |

| PyBOP/DIPEA | High | Very Low | High | Phosphonium-based; avoids certain side reactions seen with uronium salts.[7] |

| Acyl Fluoride (e.g., with TFFH) | Very High | Very Low | Moderate | Best for extremely challenging couplings; may require elevated temperatures.[7][14] |

Troubleshooting Common Issues

-

Low Yield:

-

Cause: Insufficient activation of the carboxylic acid or steric hindrance.

-

Solution: Switch to a more powerful coupling reagent like HATU or PyBOP.[7] Increase the reaction time or gently heat the reaction mixture, being mindful of potential racemization.[7] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

-

-

Racemization:

-

Cause: Over-activation of the carboxylic acid or prolonged reaction times at elevated temperatures.

-

Solution: Always use an additive like HOBt or HOAt when using carbodiimides.[10] Opt for coupling reagents known for low racemization, such as HATU.[13] Maintain the lowest effective reaction temperature.

-

-

Side Reactions:

-

Cause: The activated carboxylic acid can react with other nucleophiles present.

-

Solution: Ensure the purity of starting materials and solvents. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.

-

Characterization of this compound

The identity and purity of the synthesized compound and its analogs must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show characteristic peaks for the piperidine and pyrrolidine rings, as well as the amide carbonyl.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group through its characteristic C=O and N-H stretching frequencies.

Conclusion

The synthesis of this compound and its analogs is a critical process in the development of novel therapeutics. A thorough understanding of amide bond formation, the appropriate selection of coupling reagents, and careful optimization of reaction conditions are paramount for success. This guide has provided a comprehensive overview of the key synthetic strategies, from well-established carbodiimide-based methods to the use of highly efficient uronium/phosphonium salts for challenging substrates. By following the detailed protocols and troubleshooting advice presented, researchers and drug development professionals can confidently and efficiently synthesize these valuable compounds, paving the way for the discovery of new and improved medicines.

References

-

PrepChem. Synthesis of 2-(pyrrolidin-1-yl)carbonyl-5,5-dimethyl piperidine. [Link]

-

Balakumar, C., et al. Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. [Link]

-

PrepChem. Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Piperidinecarboxamide in Modern Pharmaceutical Synthesis. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

PrepChem. Synthesis of 2-piperidine carboxylic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Piperidinecarboxamide: A Versatile Chemical Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

- Google Patents.

- Google Patents. A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. [Link]

-

Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Organic Chemistry Portal. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. [Link]

-

5Z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. [Link]

-

National Institutes of Health. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

ResearchGate. Notes Synthesis and characterization of N-substituted 2-hydroxypyrrolidine/ piperidine derivatives using cerium chloride as catalyst. [Link]

-

Chemical-Suppliers. This compound. [Link]

-

MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

-

PubMed. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. jpt.com [jpt.com]

- 10. peptide.com [peptide.com]

- 11. Amide Synthesis [fishersci.dk]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hepatochem.com [hepatochem.com]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of 2-(Pyrrolidin-1-ylcarbonyl)piperidine

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their conformational flexibility and ability to engage with a wide range of biological targets make them a perennially active area of research in drug discovery.[3][4] 2-(Pyrrolidin-1-ylcarbonyl)piperidine, a molecule incorporating both the piperidine and pyrrolidine rings linked by an amide functionality, represents a compound of significant interest due to its potential pharmacological activities.[5] The precise characterization and unambiguous structural elucidation of such molecules are paramount for advancing preclinical development and understanding their structure-activity relationships.

This technical guide provides a comprehensive, in-depth exploration of the chemical properties and the methodologies for the definitive structure elucidation of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental choices made.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| IUPAC Name | (Piperidin-2-yl)(pyrrolidin-1-yl)methanone | [6] |

| CAS Number | 130605-98-0 | [6][7] |

| Molecular Formula | C10H18N2O | [5][6] |

| Molecular Weight | 182.26 g/mol | [6] |

| Storage Temperature | Room Temperature | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a pipecolic acid derivative. Pipecolic acid, or piperidine-2-carboxylic acid, is a naturally occurring amino acid that serves as a versatile starting material for a variety of piperidine-containing compounds.[8][9] One common and effective synthetic strategy involves the reaction of a pipecolic acid ester with pyrrolidine. This nucleophilic acyl substitution reaction forms the desired amide bond.

A related synthesis of a dimethylated analog, 2-(pyrrolidin-1-yl)carbonyl-5,5-dimethyl piperidine, starts from 5,5-dimethyl pipecolic acid methyl ester hydrochloride and reacts it with pyrrolidine.[10] This suggests a similar pathway for the synthesis of the title compound.

Experimental Protocol: Synthesis via Amidation of Pipecolic Acid Methyl Ester

This protocol is a plausible and efficient method for the laboratory-scale synthesis of this compound.

Materials:

-

Pipecolic acid methyl ester hydrochloride

-

Pyrrolidine

-

40% Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add an excess of pyrrolidine and cool the flask to 0°C in an ice bath.

-

Addition of Reactant: Slowly add pipecolic acid methyl ester hydrochloride to the cooled pyrrolidine with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction is complete, remove the excess pyrrolidine in vacuo using a rotary evaporator.

-

Work-up: To the resulting residue, add 40% NaOH solution to deprotonate the piperidine nitrogen and facilitate extraction.

-

Extraction: Extract the aqueous layer with diethyl ether multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Synthesis Workflow Diagram

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The comprehensive characterization of this compound is a critical undertaking for its potential development as a therapeutic agent. This technical guide has outlined a systematic approach to its synthesis and structural elucidation, grounded in established chemical principles and analytical techniques. The synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for the unambiguous confirmation of its molecular structure. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their efforts to explore the chemical and biological landscape of novel piperidine derivatives.

References

-

PrepChem.com. Synthesis of 2-(pyrrolidin-1-yl)carbonyl-5,5-dimethyl piperidine. [Link]

- Alan R. Katritzky, et al.

-

PrepChem.com. Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine. [Link]

- Beausoleil, E.; Lubell, W. D. Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry. 1999, 64 (23), 8572–8580.

- Sagan, J. B., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2021, 12 (1), 137-152.

- Guzman-Chavez, F., et al. Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology. 2017, 101 (15), 5913-5924.

- Reddy, B. V. S., et al. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.

- Giraldes, J. W., et al. Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. 2015, 137 (36), 11698-11701.

- Agami, C., et al. Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. 1999, (21), 3129-3134.

-

Stanford Libraries. Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

-

PubChem. 2-Pyrrolidin-1-ylmethyl-piperidine. [Link]

- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2023, 8 (4).

-

Wikipedia. Pipecolic acid. [Link]

-

Chemical-Suppliers. This compound | CAS 130605-98-0. [Link]

-

PubChem. Piperidin-1-yl(pyrrolidin-2-yl)methanone. [Link]

- Atobe, M., et al. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. 2022, 18, 344-351.

-

ResearchGate. (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry. 2015, 39, 1827-1837.

- Vessecchi, R., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. 2011, 22 (1), 161-168.

-

PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]

-

ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

National Institute of Standards and Technology. Piperidine - Mass spectrum (electron ionization). [Link]

-

SpectraBase. Piperidine. [Link]

-

MassBank. Piperidines. [Link]

-

Wikipedia. Piperidine. [Link]

- de Souza, M. V. N., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. 2018, 32 (15), 1269-1276.

-

ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

-

National Institute of Standards and Technology. Piperidine - IR Spectrum. [Link]

-

National Institute of Standards and Technology. 2-Pyrrolidinone - IR Spectrum. [Link]

-

SpectraBase. 2-(2-Methylbenzyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. [Link]

-

National Institute of Standards and Technology. 2-Piperidinone - IR Spectrum. [Link]

-

National Institute of Standards and Technology. Pyrrolidine - IR Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 130605-98-0 [smolecule.com]

- 6. PIPERIDIN-2-YL-PYRROLIDIN-1-YL-METHANONE | 130605-98-0 [chemicalbook.com]

- 7. This compound | CAS 130605-98-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Pipecolic acid in microbes: biosynthetic routes and enzymes [pubmed.ncbi.nlm.nih.gov]

- 9. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

Spectroscopic Characterization of 2-(Pyrrolidin-1-ylcarbonyl)piperidine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(Pyrrolidin-1-ylcarbonyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. In the absence of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Implications

This compound is a tertiary amide comprised of a piperidine ring N-acylated with a pyrrolidinylcarbonyl group at the 2-position. The presence of two saturated heterocyclic rings and a central carbonyl group dictates the key features of its spectroscopic profile. The molecule's stereochemistry at the 2-position of the piperidine ring and the potential for restricted rotation around the amide bond are expected to influence its NMR spectrum significantly.

Molecular Structure Diagram

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, allowing for the tracing of connectivities within the piperidine and pyrrolidine rings. For instance, the H2 proton of the piperidine ring should show correlations to the H3 protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the H2 proton of the piperidine ring to the carbonyl carbon, and the protons on C2' and C5' of the pyrrolidine ring to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): For the molecular formula C₁₀H₁₈N₂O, the exact mass is 182.1419. In a high-resolution mass spectrum (HRMS), the observation of a peak corresponding to this mass would be strong evidence for the compound's identity. In a low-resolution spectrum, a nominal mass of 182 would be expected.

-

Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule at m/z 183.1497 would likely be the base peak.

Plausible Fragmentation Pathways: The fragmentation of this compound is likely to be directed by the amide functionality and the heterocyclic rings.

-

Alpha-cleavage adjacent to the piperidine nitrogen: This could lead to the loss of radicals and the formation of stable iminium ions.

-

Cleavage of the amide bond: This could result in ions corresponding to the piperidinylcarbonyl cation or the pyrrolidinyl radical, and vice versa.

-

Loss of the pyrrolidine ring: Fragmentation could lead to the loss of pyrrolidine, resulting in a piperidinyl isocyanate fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (amide) | 1630 - 1680 | Strong | This will be a prominent and characteristic peak. |

| C-N stretch | 1000 - 1350 | Medium-Strong | Multiple bands are expected due to the different C-N bonds. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Characteristic of the CH₂ groups in the rings. |

| N-H stretch (piperidine) | 3200 - 3500 | Medium, potentially broad | This peak may be absent if the nitrogen is fully substituted in a derivative. |

Causality Behind Predictions:

-

The position of the amide C=O stretch is characteristic and is influenced by the electron-donating nature of the two nitrogen atoms.

-

The C-H stretching frequencies are typical for saturated heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality spectroscopic data for a compound like this compound.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

DEPT-135: Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the expected chemical shift ranges and coupling constants.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an ESI mass spectrometer.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

IR Spectroscopy (ATR) Protocol

-

Sample Preparation: If the sample is a solid, place a small amount directly on the ATR (Attenuated Total Reflectance) crystal. If it is an oil, a thin film can be applied.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently characterize this molecule and confirm its structure. The interplay of the piperidine and pyrrolidine rings with the central amide functionality creates a unique spectroscopic fingerprint that can be deciphered through a combination of one- and two-dimensional NMR techniques, mass spectrometry, and infrared spectroscopy.

References

-

PrepChem. Synthesis of 2-(pyrrolidin-1-yl)carbonyl-5,5-dimethyl piperidine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760541, 2-Pyrrolidin-1-ylmethyl-piperidine. Available at: [Link]

-

NIST. Piperidine. In: NIST Chemistry WebBook. Available at: [Link]

-

NIST. Pyrrolidine. In: NIST Chemistry WebBook. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

de Souza, M. V. N., d'Oca, C. R. M., & de Almeida, M. V. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(5), 943-949. Available at: [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Available at: [Link]

The Piperidine Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Preamble: The Enduring Significance of the Piperidine Moiety in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its status as a privileged scaffold in the art of drug design.[1][2] The inherent structural features of the piperidine nucleus—its conformational flexibility and the basicity of its nitrogen atom—endow it with the ability to engage in a wide array of molecular interactions, making it an exceptionally versatile building block for the creation of novel therapeutics.[3][4]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It aims to provide a comprehensive exploration of the vast therapeutic potential of novel piperidine derivatives. Moving beyond a mere catalog of activities, this guide delves into the causality behind experimental design, offers detailed, field-proven protocols, and visually elucidates the complex signaling pathways modulated by these remarkable compounds. Our objective is to furnish you with the foundational knowledge and practical tools necessary to accelerate your own research and development endeavors in this exciting field.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as formidable agents in the fight against cancer, demonstrating a remarkable capacity to interfere with various oncogenic processes.[5][6] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical signaling cascades that drive tumor growth and metastasis.[1][7]

A significant body of research highlights the ability of piperidine-containing compounds to modulate key signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are frequently dysregulated in various cancers.[1][8] By intervening in these pathways, novel piperidine derivatives can effectively arrest the cell cycle, inhibit proliferation, and trigger apoptosis in cancer cells.[5]

Quantitative Analysis of Anticancer Activity

The potency of novel piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the cytotoxic activity of several recently developed piperidine compounds.

| Compound/Series | Cancer Cell Line | Cell Type | IC50 (µM) | Mechanism of Action/Target | Reference |

| Compound 17a | PC3 | Prostate Cancer | 0.81 | Tubulin polymerization inhibitor (colchicine binding site) | [9] |

| Piperidine-containing dipeptidyl derivatives (Compound 28) | RPMI 8226 | Multiple Myeloma | 0.0139 | Proteasome inhibitor | [10] |

| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian Cancer | 0.1 - 15.8 | Akt1 inhibitor | [11] |

| Piperidine-based thiosemicarbazones | - | - | 13.70 - 47.30 | Dihydrofolate reductase (DHFR) inhibitor | [11] |

Featured Anticancer Signaling Pathway: The NF-κB Cascade

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of cellular processes involved in inflammation, immunity, cell survival, and proliferation.[12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Certain piperidine derivatives have been shown to effectively inhibit this pathway.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][13]

I. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[5]

II. Materials:

-

Human cancer cell lines (e.g., PC3, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Novel piperidine derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

III. Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[10]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Neuroprotective Efficacy: A Beacon of Hope for Neurodegenerative Disorders

The piperidine scaffold is a key feature in numerous compounds with significant neuroprotective properties.[15] These derivatives offer promising therapeutic avenues for a range of neurodegenerative diseases, including Alzheimer's disease, by targeting various pathological mechanisms.[16]

Cholinesterase Inhibition and Beyond

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] Many potent and selective AChE inhibitors are based on the piperidine framework, such as the well-known drug Donepezil.[17]

Beyond AChE inhibition, novel piperidine derivatives are being designed to tackle other aspects of Alzheimer's pathology, such as the aggregation of β-amyloid peptides, oxidative stress, and neuroinflammation.[3][16][18]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of piperidine derivatives is assessed through various in vitro and in vivo models. The table below highlights the activity of some promising compounds.

| Compound/Series | Target/Assay | Activity | Reference |

| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase (AChE) | IC50 = 2.08 µM | [17] |

| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase (BuChE) | IC50 = 7.41 µM | [17] |

| Compound 23 (Donepezil derivative) | Butyrylcholinesterase (BuChE) | IC50 = 0.72 µM | [16] |

| Compound 23 (Donepezil derivative) | β-amyloid anti-aggregation | 72.5% inhibition at 10 µM | [16] |

| Piperine derivative (HJ105) | Aβ1-42-induced neurotoxicity | Alleviated neurotoxicity in SH-SY5Y cells | [3] |

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological process in several neurodegenerative diseases.[10] This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.[1]

I. Principle: Over-stimulation of glutamate receptors leads to excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal death. This assay measures the viability of neurons after exposure to a toxic concentration of glutamate, with and without the test compound.[8]

II. Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

L-glutamic acid

-

Novel piperidine derivative

-

Cell viability assay kit (e.g., MTT or LDH release assay)

-

Poly-D-lysine coated plates

III. Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons or SH-SY5Y cells on poly-D-lysine coated plates until a mature neuronal network is formed.

-

Compound Pre-treatment: Treat the neurons with various concentrations of the novel piperidine derivative for 24 hours.[8]

-

Glutamate Insult: Induce excitotoxicity by exposing the neurons to a predetermined toxic concentration of L-glutamic acid (e.g., 5 mM) for a short duration (e.g., 24 hours).[8]

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the piperidine derivative. Allow the cells to recover for 24 hours.

-

Viability Assessment: Assess neuronal viability using a standard assay such as the MTT or LDH (lactate dehydrogenase) release assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration compared to the glutamate-only treated control.

Antimicrobial and Anti-inflammatory Frontiers

The versatility of the piperidine scaffold extends to the development of potent antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Piperidine derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[15][19] The mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[6]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of a compound's in vitro antimicrobial potency.

| Compound/Series | Microbial Strain | MIC (µg/mL) | Reference |

| Piperidine derivative (Compound 6) | Staphylococcus aureus | - | [15] |

| Piperidine derivative (Compound III a) | Escherichia coli | - | [6] |

| Piperidine derivative (Compound III i) | Candida albicans | - | [6] |

| Piperidine | Vibrio cholerae | 2000-6000 |

Note: Specific MIC values were not always provided in the abstract, but the compounds were noted for their activity.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and efficient technique for determining the MIC of an antimicrobial agent.

Anti-inflammatory Effects

Piperidine derivatives have been shown to exert significant anti-inflammatory effects, primarily through the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[9] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. The natural alkaloid piperine, found in black pepper, is a well-studied example of a piperidine-containing compound with potent anti-inflammatory properties.[9]

Future Perspectives and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The ongoing exploration of new synthetic methodologies allows for the creation of increasingly complex and diverse piperidine libraries, paving the way for the identification of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on the development of multi-target piperidine derivatives that can simultaneously address multiple pathological mechanisms, a particularly promising strategy for complex diseases like cancer and neurodegenerative disorders. As our understanding of the intricate molecular interactions between piperidine-based compounds and their biological targets deepens, so too will our ability to rationally design and develop safer and more effective medicines for a host of human ailments. This guide serves as a testament to the enduring power of this simple heterocyclic ring and its profound impact on human health.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]

-

The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (2021). PubMed. [Link]

-

Excitotoxicity In Vitro Assay. (n.d.). Creative Biolabs. [Link]

-

Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. (2016). PubMed. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). National Institutes of Health. [Link]

-

Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (n.d.). ResearchGate. [Link]

-

An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. (2012). Zanco Journal of Medical Sciences. [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

-

What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. [Link]

-

Quercetin along with piperine prevents cognitive dysfunction, oxidative stress and neuro-inflammation associated with mouse model of chronic unpredictable stress. (2017). PubMed. [Link]

-

Broth microdilution for antibacterial testing as recommended by the... (n.d.). ResearchGate. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. (n.d.). PubMed Central. [Link]

-

Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (2020). PubMed. [Link]

-

Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice. (n.d.). National Institutes of Health. [Link]

-

SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Western blot analysis of IκBα and NF-κB expression and activation in... (n.d.). ResearchGate. [Link]

-

Visualizing infrastructure with dot and graphviz. (2018). Medium. [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]

-

Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. (n.d.). PubMed. [Link]

-

Exploring the Neuroprotective Properties of Capsanthin: Antioxidant Defense and Inflammatory Responses. (n.d.). MDPI. [Link]

-

Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen. (2019). PubMed Central. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). PubMed. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

(PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2025). ResearchGate. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). A Web Page. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. innoprot.com [innoprot.com]

- 2. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 7. youtube.com [youtube.com]

- 8. neuroproof.com [neuroproof.com]

- 9. pjps.pk [pjps.pk]

- 10. fujifilmcdi.com [fujifilmcdi.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Quercetin along with piperine prevents cognitive dysfunction, oxidative stress and neuro-inflammation associated with mouse model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to In Silico Docking: A Case Study with 2-(Pyrrolidin-1-ylcarbonyl)piperidine

Executive Summary

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents.[1][2] This guide provides an in-depth technical walkthrough of the molecular docking process, designed for researchers, scientists, and drug development professionals. Using the novel scaffold 2-(Pyrrolidin-1-ylcarbonyl)piperidine as a case study, we will navigate the entire workflow from target selection to advanced validation. This document eschews rigid templates, instead adopting a logic-driven structure that explains not only the "how" but, more critically, the "why" behind each methodological choice. We will cover ligand and protein preparation, performing the docking using the widely accessible AutoDock Vina, and interpreting the results.[3][4] Furthermore, we will delve into advanced validation techniques, including post-docking molecular dynamics simulations with GROMACS, to ensure the trustworthiness and robustness of our findings.[5][6]

Introduction: Setting the Stage for Computational Discovery

The Pivotal Role of In Silico Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7][8] Its application in structure-based drug design allows for the rapid screening of vast virtual libraries of small molecules against a specific protein target, significantly reducing the time and cost associated with traditional high-throughput screening (HTS).[1][8] The core objective is twofold: to predict the binding mode (pose) and to estimate the binding affinity, often expressed as a scoring function or binding energy.[9][10]

Introducing the Ligand: this compound

The subject of our study, this compound (Molecular Formula: C10H18N2O), is a compound featuring two key heterocyclic motifs: a piperidine ring and a pyrrolidine ring.[11] These scaffolds are prevalent in a wide array of biologically active natural products and synthetic drugs.[12] For instance, piperidine derivatives are known to interact with neurotransmitter systems, while other related compounds have shown potential as anticancer or antimicrobial agents.[11][13] This inherent pharmacological potential makes it an intriguing candidate for exploratory docking studies.

Rationale for Target Selection: Pancreatic Lipase

Given the novelty of the ligand, a specific biological target is not yet defined. However, based on the principle of chemical similarity, we can hypothesize potential targets. Recent studies have identified novel piperidine and pyrrolidine derivatives as potent inhibitors of pancreatic lipase, an enzyme critical for dietary fat absorption and a validated target for anti-obesity drugs.[14] Therefore, for this guide, we will proceed with Human Pancreatic Lipase (PDB ID: 1LPB) as our target protein. This provides a scientifically grounded and relevant system for demonstrating the docking workflow.

Foundational Principles of Molecular Docking

The "Lock and Key" Paradigm in the Digital Age

The interaction between a ligand and a protein is governed by two primary components that docking algorithms aim to solve.[8]

-

Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.[8]

-

Scoring Functions: Once a pose is generated, a scoring function is used to evaluate its quality. These functions are mathematical models that estimate the binding free energy of the protein-ligand complex. A more negative score typically indicates a more favorable binding affinity.[15][16]

Choosing the Right Tools: A Focus on AutoDock Vina

A variety of docking software packages are available, each with unique algorithms and scoring functions.[8] For this guide, we will utilize AutoDock Vina , one of the most widely used and cited open-source docking programs.[3][17] Its advantages include a robust and fast search algorithm, a reliable scoring function, and ease of use, making it an excellent choice for both novice and experienced researchers.[4][18] For visualization and file preparation, we will use UCSF Chimera and AutoDock Tools (part of the MGLTools package), which are also freely available for academic use.[19][20]

The Docking Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for docking this compound into the active site of Human Pancreatic Lipase.

Workflow Overview

Caption: The general molecular docking workflow from preparation to analysis.

Step 1: Target Protein Preparation

Rationale: Raw PDB files often contain crystallographic artifacts like water molecules, co-solvents, and multiple protein chains that are not relevant to the docking study. Preparing the protein involves "cleaning" the structure to ensure that only the biologically relevant components are present, adding hydrogen atoms (which are often absent in crystal structures), and assigning partial charges, which are necessary for the scoring function.[21] This standardization is crucial for reproducibility and accuracy.

Protocol:

-

Download Structure: Obtain the PDB file for Human Pancreatic Lipase (1LPB) from the RCSB PDB database.

-

Load into AutoDock Tools (ADT): Open ADT and load the 1LPB.pdb file (File > Read Molecule).

-

Clean the Protein:

-

Delete water molecules (Edit > Delete Water).

-

Remove any co-crystallized ligands or ions not essential for binding. For 1LPB, this involves selecting and deleting the original ligand and any other heteroatoms.

-

-

Add Hydrogens: Add polar hydrogens, which are critical for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).

-

Compute Charges: Assign Gasteiger charges, which are an empirical method for calculating partial atomic charges (Edit > Charges > Compute Gasteiger).

-

Set Atom Types: Assign atom types required by AutoDock (Grid > Macromolecule > Choose). Select 1LPB and confirm. ADT will automatically merge non-polar hydrogens.

-

Save as PDBQT: Save the prepared protein file (Grid > Output > Save PDBQT). Name it 1LPB_protein.pdbqt.

Senior Application Scientist's Insight: We add only polar hydrogens because they are the ones involved in the explicit hydrogen bonding term of the scoring function. Non-polar hydrogens are typically treated implicitly as part of larger hydrophobic groups, and their exclusion simplifies the calculation without a significant loss of accuracy for most docking applications.

Step 2: Ligand Preparation

Rationale: The ligand's 3D conformation and chemical properties must be correctly defined. This involves converting a 2D or simple 3D structure into a format that includes explicit hydrogens, correct bond orders, defined rotatable bonds (torsions), and partial charges. The number of active torsions directly impacts the conformational search space; defining them correctly is a balance between thoroughness and computational cost.[22]

Protocol:

-

Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF format.

-

Load into ADT: Open the ligand file in ADT (Ligand > Input > Open).

-

Add Hydrogens and Compute Charges: As with the protein, add all hydrogens and compute Gasteiger charges.

-

Detect Rotatable Bonds: ADT automatically detects rotatable bonds (Ligand > Torsion Tree > Detect Root). The number of active torsions will be displayed. You can choose to allow all potential torsions for maximum flexibility.

-

Save as PDBQT: Save the prepared ligand file (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.

Step 3: Defining the Search Space (The Grid Box)

Rationale: Instead of searching the entire protein surface, docking is focused on a specific region, typically the known or predicted active site. This is defined by a 3D grid box. The size and center of this box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.[23][24] For a known target like 1LPB, the grid box should be centered on the co-crystallized ligand's position.

Protocol:

-

Open Macromolecule: In ADT, ensure your prepared protein (1LPB_protein.pdbqt) is loaded.

-

Open Grid Box Tool: Go to Grid > Grid Box.

-

Center the Grid: To center the box on the active site, you can manually input the coordinates of the original co-crystallized ligand (found on the PDB page or by inspecting the original PDB file) or visually center it around the key catalytic residues (e.g., Ser153, Asp177, His264 for 1LPB).

-

Set Grid Dimensions: Adjust the number of points in x, y, and z dimensions to ensure the box fully encompasses the binding pocket. A size of 60 x 60 x 60 Å is often a good starting point for a typical enzyme active site.

-

Save Grid Parameters: Close the Grid Box window and save the grid parameter file (File > Close saving current). Then, output the grid parameter file (Grid > Output > Save GPF). This is not directly used by Vina but is good practice. The coordinates and dimensions from the Grid Box panel must be noted for the Vina configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina is run via the command line. It requires a configuration file (conf.txt) that specifies the input files (receptor and ligand) and the search space parameters (grid box center and size) determined in the previous step.[17][18]

Protocol:

-

Create a Configuration File: In the same directory as your PDBQT files, create a text file named conf.txt with the following content, replacing the coordinate and size values with those from your grid box setup:

-

Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command (assuming vina is in your system's PATH): vina --config conf.txt --log docking_log.txt

Analysis and Interpretation of Docking Results

Understanding the Output: Binding Affinity and Poses

The primary output from Vina is a log file (docking_log.txt) containing a table of results and a PDBQT file (docking_results.pdbqt) with the coordinates of the predicted binding poses.

Data Presentation: The log file presents the binding affinity for each predicted pose in kcal/mol. A more negative value suggests stronger binding.[16][25]

| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -7.8 | 0.000 | 0.000 |

| 2 | -7.5 | 1.852 | 2.431 |

| 3 | -7.3 | 2.115 | 2.899 |

| 4 | -7.1 | 2.543 | 3.104 |

| ... | ... | ... | ... |

-

Affinity: The estimated binding free energy. The top pose (Mode 1) has the most favorable score.

-

RMSD l.b./u.b.: Root Mean Square Deviation from the best mode, providing a measure of how different the other poses are.

Visualizing and Analyzing Interactions

Rationale: The binding score alone is insufficient for validating a result. Visual inspection of the top-ranked pose is mandatory.[15][25] The goal is to determine if the predicted interactions are chemically sensible. A credible pose will show the ligand forming specific, favorable interactions (like hydrogen bonds, hydrophobic contacts, or pi-stacking) with key residues in the active site.[26]

Protocol:

-

Load Results into a Visualizer: Open a molecular visualization tool like PyMOL or UCSF Chimera.

-

Load the Protein: Open the prepared protein file (1LPB_protein.pdbqt).

-

Load the Docking Results: Open the Vina output file (docking_results.pdbqt). This file contains multiple models; you can cycle through them.

-

Analyze Pose 1: Focus on the best-scoring pose.

-

Identify hydrogen bonds between the ligand and protein residues.

-

Look for hydrophobic interactions (e.g., alkyl or aromatic parts of the ligand in greasy pockets of the protein).

-

Check for any unfavorable interactions, such as steric clashes or buried polar groups.

-

The Self-Validation Imperative: Redocking

A crucial step to validate your docking protocol is redocking . This involves taking the co-crystallized ligand from the original PDB file, removing it, and docking it back into the protein using your established protocol.[15] A successful protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[15] If the redocking fails, it indicates that the docking parameters (like the grid box size or scoring function) may not be suitable for this particular system, and the results for your test ligand should be treated with extreme caution.

Advanced Validation: Post-Docking Molecular Dynamics (MD) Simulation

Rationale: Beyond the Static Picture

Molecular docking typically treats the protein receptor as a rigid entity, which is a significant simplification.[8] In reality, proteins are dynamic and can undergo conformational changes upon ligand binding (induced fit). Molecular Dynamics (MD) simulations offer a way to assess the stability of the docked complex in a more realistic, dynamic environment that includes explicit solvent and allows for full flexibility of both the protein and the ligand.[27][28]

MD Simulation Workflow

Caption: A standard workflow for a GROMACS molecular dynamics simulation.

Protocol Overview: Using GROMACS

While a full GROMACS tutorial is beyond the scope of this guide, the general steps for validating a docked pose are as follows:[5][6][29]

-

System Preparation: The docked protein-ligand complex is placed in a simulation box, which is then filled with explicit water molecules. Ions are added to neutralize the system's charge.[30]

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.[29]

-

Equilibration: The system is gradually brought to the desired simulation temperature (NVT ensemble) and then pressure (NPT ensemble), allowing the solvent to equilibrate around the complex.[29][30]

-

Production Run: A long simulation (typically 50-100 nanoseconds) is run to collect trajectory data.

Analysis of MD Trajectories

Analysis of the MD trajectory can confirm the stability of the docked pose. Key metrics include:

-

RMSD: The Root Mean Square Deviation of the ligand and protein backbone over time. A stable RMSD plot for the ligand indicates it remains bound in its initial pose.

-

RMSF: The Root Mean Square Fluctuation of individual residues can highlight which parts of the protein are flexible or become stabilized upon ligand binding.

-

Binding Free Energy Calculation: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate a more accurate estimation of the binding free energy from the simulation snapshots.[27][31]

Conclusion and Future Outlook

This guide has provided a comprehensive, technically-grounded framework for conducting in silico molecular docking studies, using this compound as a practical example. We have progressed from foundational principles and target selection to a detailed, step-by-step docking protocol and advanced MD-based validation. The causality behind each step has been emphasized to empower researchers to make informed decisions in their own projects.

The integration of molecular docking with more rigorous computational methods like MD simulation provides a powerful, multi-layered approach to virtual screening and lead optimization.[27] By adhering to principles of self-validation and critical analysis of results, these in silico techniques can reliably guide experimental efforts, ultimately accelerating the path toward novel therapeutic discoveries.

References

A consolidated list of all sources cited within this guide is provided below.

- A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). Google Cloud.

-

GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. [Link]

- A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Cloud.

- Basics, types and applications of molecular docking: A review. (n.d.). Google Cloud.

-

How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

-

Interpretation of Molecular docking results? (2023). ResearchGate. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

-

GROMACS Tutorials. (n.d.). GROMACS. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

-

The Art and Science of Molecular Docking. (2024). Annual Reviews. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). GROMACS tutorials. [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

-

Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

-

Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. (n.d.). CORE. [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022). Acellera. [Link]

-

Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]

-

Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. [Link]

-

Basic docking. (n.d.). Autodock Vina documentation. [Link]

-

Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]

-

In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025). YouTube. [Link]

-

Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

-

Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

-

Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. (n.d.). NIH. [Link]

-

Increasing Binding Energy in Molecular Docking in Bioinformatics. (n.d.). Pubrica. [Link]

-

Binding energy calculation from molecular docking and MD simulations. (n.d.). ResearchGate. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

A Guide to In Silico Drug Design. (n.d.). PubMed Central. [Link]

-

Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. (n.d.). Royal Society of Chemistry. [Link]

-

How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

-

Preparing the protein and ligand for docking. (n.d.). Scotchem. [Link]

-

Molecular docking proteins preparation. (2019). ResearchGate. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

Molecular Docking Tutorial. (n.d.). University of Modena and Reggio Emilia. [Link]

-

Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (n.d.). Meiler Lab. [Link]

-

DOCKING TUTORIAL. (2010). University of Namur. [Link]

-

Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. (n.d.). PubMed Central. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PubMed Central. [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]